
2-Nonacosanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonacosanone, also known as 2-nacosanone, is a long-chain ketone with 29 carbon atoms. It is a natural product derived from plants and is known for its various biological activities.
Mechanism of Action
The mechanism of action of 2-nonacosanone is not fully understood. However, studies suggest that it may act through various signaling pathways, including the NF-κB and MAPK pathways, to exert its anti-inflammatory and antioxidant effects. Moreover, 2-nonacosanone has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response, suggesting its potential as a therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
2-Nonacosanone has been shown to modulate various biochemical and physiological processes in cells and organisms. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Moreover, 2-nonacosanone has been shown to increase the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress in cells and tissues.
Advantages and Limitations for Lab Experiments
The advantages of using 2-nonacosanone in lab experiments include its natural origin, low toxicity, and diverse biological activities. However, the limitations include its low yield from natural sources, difficulty in obtaining a pure compound, and limited understanding of its mechanism of action.
Future Directions
For research on 2-nonacosanone include exploring its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Moreover, alternative methods for synthesis and purification of 2-nonacosanone should be explored to improve its yield and purity. Furthermore, the mechanism of action of 2-nonacosanone should be elucidated to better understand its biological activities and potential therapeutic applications.
Synthesis Methods
2-Nonacosanone is obtained from the natural source, such as the seeds of the plant Moringa oleifera. The extraction process involves the use of solvents, such as hexane, ethyl acetate, and methanol, followed by purification steps to obtain a pure compound. However, the yield of 2-nonacosanone from Moringa seeds is low, and alternative methods for synthesis are being explored.
Scientific Research Applications
2-Nonacosanone has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in vitro and in vivo. Additionally, 2-nonacosanone has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.
properties
CAS RN |
17600-99-6 |
|---|---|
Molecular Formula |
C29H58O |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
nonacosan-2-one |
InChI |
InChI=1S/C29H58O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)30/h3-28H2,1-2H3 |
InChI Key |
LSNQHUIPBPTUCQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
synonyms |
2-Nonacosanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)

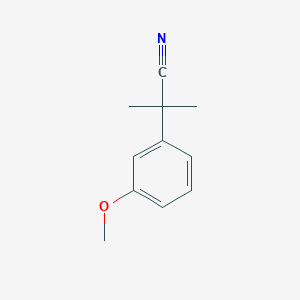

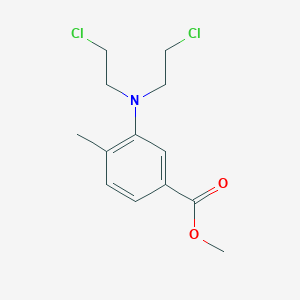

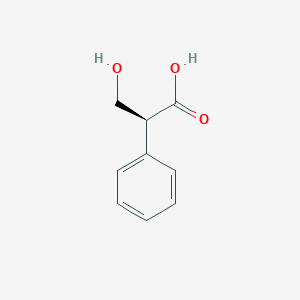
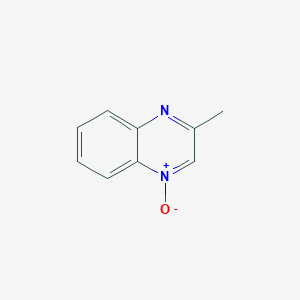
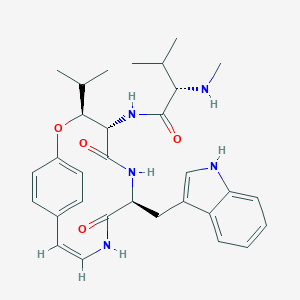

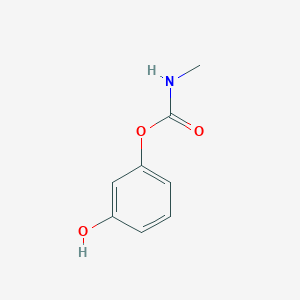
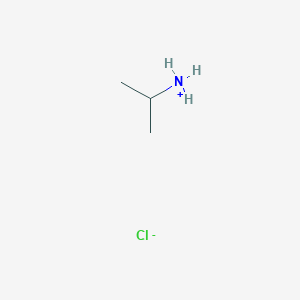
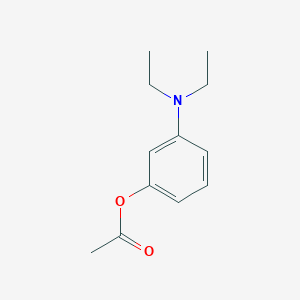
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)